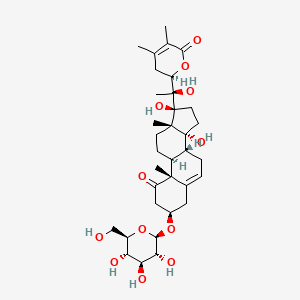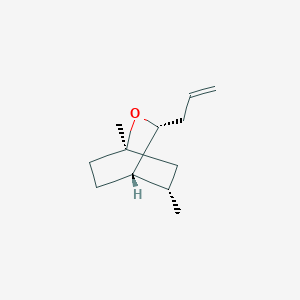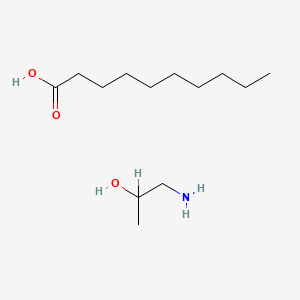
N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N'-methylurea hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate is a complex organic compound that belongs to the class of benzofuran derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, which undergo functionalization to introduce the dimethoxy and pyrrolidinobutoxy groups. The final step usually involves the formation of the urea moiety through a reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques to ensure consistent production.
化学反应分析
Types of Reactions
N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
科学研究应用
Chemistry
In chemistry, N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Benzofuran derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Medicine
In medicine, N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate could be investigated as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials with unique properties. Its structural features could be exploited to create polymers, coatings, or other advanced materials.
作用机制
The mechanism of action of N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
Similar compounds to N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate include other benzofuran derivatives with different substituents. Examples might include:
- 4,7-Dimethoxybenzofuran
- 6-(2-Pyrrolidinobutoxy)benzofuran
- N-Methylurea derivatives
Uniqueness
What sets N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate apart is its specific combination of functional groups, which confer unique chemical and biological properties
属性
CAS 编号 |
102433-27-2 |
|---|---|
分子式 |
C60H89N9O16 |
分子量 |
1192.4 g/mol |
IUPAC 名称 |
1-[4,7-dimethoxy-6-(2-pyrrolidin-1-ylbutoxy)-1-benzofuran-5-yl]-3-methylurea;hydrate |
InChI |
InChI=1S/3C20H29N3O5.H2O/c3*1-5-13(23-9-6-7-10-23)12-28-18-15(22-20(24)21-2)16(25-3)14-8-11-27-17(14)19(18)26-4;/h3*8,11,13H,5-7,9-10,12H2,1-4H3,(H2,21,22,24);1H2 |
InChI 键 |
IOVIYALQINNPDK-UHFFFAOYSA-N |
规范 SMILES |
CCC(COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC)N3CCCC3.CCC(COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC)N3CCCC3.CCC(COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC)N3CCCC3.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


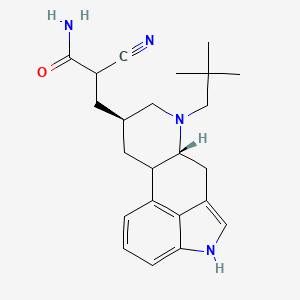

![[(3aS,8bR)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12737951.png)

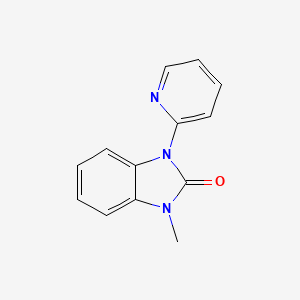

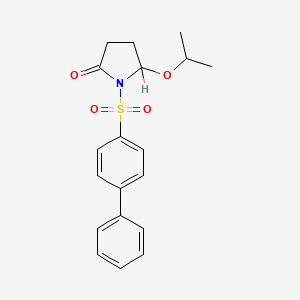
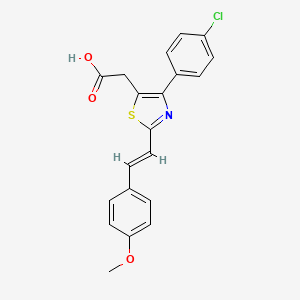
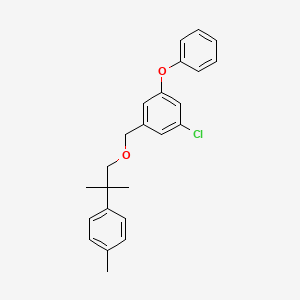

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)
